molecular formula C12H9FN2O2 B11663899 N'-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11663899
M. Wt: 232.21 g/mol
InChI Key: JATZQTZPLWVYLQ-RIYZIHGNSA-N
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Description

N’-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound derived from furan-2-carbohydrazide and 3-fluorobenzaldehyde Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-fluorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. Additionally, the compound’s structural properties allow it to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structural configuration, which includes a furan ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H9FN2O2/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+

InChI Key

JATZQTZPLWVYLQ-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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